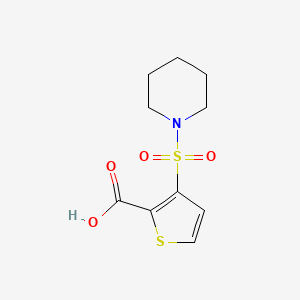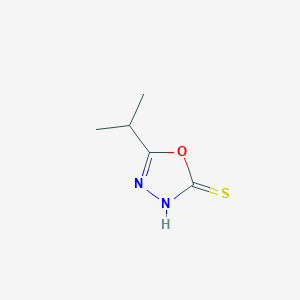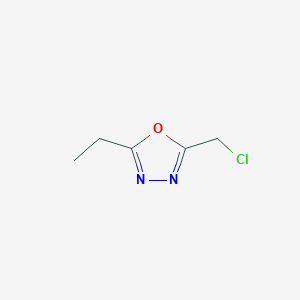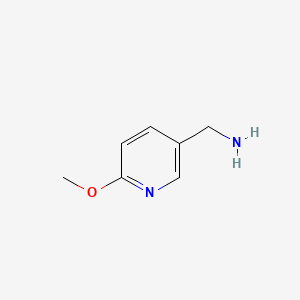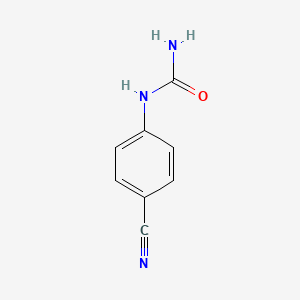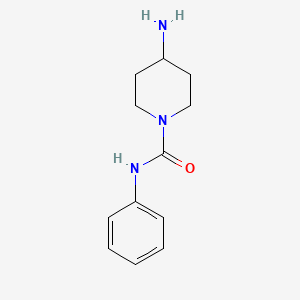![molecular formula C12H20N4 B1285674 3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 923164-14-1](/img/structure/B1285674.png)
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" is a derivative of the [1,2,4]triazolo[4,3-a]azepine class, which is a bicyclic structure that includes a triazole ring fused to an azepine ring. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as adenosine A2a receptor antagonism, dipeptidyl peptidase-4 (DPP-4) inhibition, positive inotropic effects, and 5-HT2 antagonist activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes that may include the use of diamines, piperazine, and other cyclic amines. For instance, the synthesis of piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine involved replacing the piperazinyl group with various diamines, leading to analogues with low nanomolar affinity toward the A(2a) receptor . Another example is the synthesis of triazolo-pyridazine-6-yl-substituted piperazines, which were synthesized in a two-step process starting from pyridine and dichloropyridazine derivatives . These methods could potentially be adapted for the synthesis of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine".
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a triazole ring, which is known for its involvement in hydrogen bonding and its ability to interact with biological targets. The substitution of the triazole ring with different groups, such as piperidine or piperazine, can significantly affect the biological activity and selectivity of these compounds. For example, the substitution with (R)-2-(aminomethyl)pyrrolidine resulted in potent and selective adenosine A2a receptor antagonists .
Chemical Reactions Analysis
Compounds containing the [1,2,4]triazolo[4,3-a]azepine moiety may undergo various chemical reactions, including substitutions at different positions of the triazole or azepine rings. These reactions are often used to modify the compound's pharmacological profile. For instance, the substitution of piperazine moieties in [1,2,4]triazolo[3,4-a]phthalazine derivatives has been shown to influence their positive inotropic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and lipophilicity, are crucial for their pharmacokinetic and pharmacodynamic profiles. While the specific properties of "3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine" are not provided, related compounds have been evaluated for their biological activities in various assays, which indirectly provide insights into their properties. For example, the antioxidant and cytotoxicity of triazolo-pyridazine-6-yl-substituted piperazines were assessed using H2O2 radical scavenging assay and MTT assay, respectively . These assays can give an indication of the compound's reactivity and cell permeability.
Applications De Recherche Scientifique
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-6-11-14-15-12(16(11)8-3-1)10-5-4-7-13-9-10/h10,13H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOJOJDSSOTAMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3CCCNC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585427 |
Source


|
| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
CAS RN |
923164-14-1 |
Source


|
| Record name | 3-(Piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

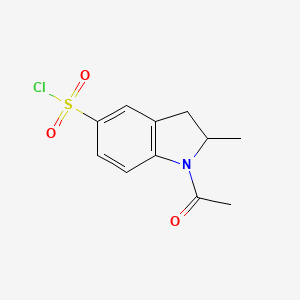
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1285596.png)
![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)
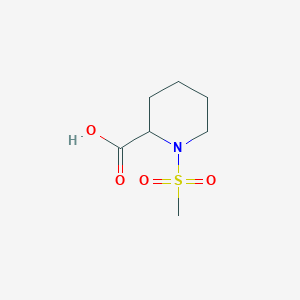
![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)
